1-(3,4-Dimethoxy-2-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dimethoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBURGYPGSXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677411 | |
| Record name | 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857565-71-0 | |
| Record name | 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Nitration Protocol
Reagents and Conditions
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Starting Material : 3,4-Dimethoxyacetophenone (CAS 498-02-2)
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Nitrating Agent : Concentrated nitric acid (HNO₃, 98%)
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Solvent : Dichloromethane (CH₂Cl₂)
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Temperature : -10°C
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Reaction Time : 2 hours
Procedure
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A solution of 3,4-dimethoxyacetophenone (100.0 g, 0.6 mol) in CH₂Cl₂ (500 mL) is cooled to -10°C under vigorous stirring.
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Nitric acid (70 mL) is added dropwise to maintain the temperature below -5°C.
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The mixture is stirred for 2 hours, then quenched by pouring into ice water.
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The organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated under reduced pressure.
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The crude product is recrystallized from ethanol to yield yellow crystals (89.4% yield).
Key Analytical Data
Alternative Nitration Using Acetic Anhydride
A modified approach employs acetic anhydride as a solvent and nitrating agent co-reactant:
Reagents and Conditions
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Nitrating Agent : HNO₃ in acetic anhydride
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Temperature : 0–5°C (ice-bath)
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Reaction Time : 5 hours
Procedure
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Concentrated HNO₃ (10 mL) is mixed with acetic anhydride (2.5 mL) at 0°C.
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3,4-Dimethoxyacetophenone (2.17 g, 12 mmol) dissolved in acetic anhydride is added slowly.
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After 5 hours, the mixture is poured into ice-water (200 mL) and extracted with CH₂Cl₂.
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The organic phase is dried, concentrated, and recrystallized from ethanol (61% yield).
Comparative Analysis
| Parameter | CH₂Cl₂ Method | Acetic Anhydride Method |
|---|---|---|
| Yield | 89.4% | 61% |
| Reaction Time | 2 hours | 5 hours |
| Temperature | -10°C | 0–5°C |
| Solvent | CH₂Cl₂ | Acetic anhydride |
The higher yield in the CH₂Cl₂ method is attributed to improved nitro-group regioselectivity under colder conditions, minimizing byproduct formation.
Mechanistic Insights and Selectivity Considerations
The nitration of 3,4-dimethoxyacetophenone proceeds via electrophilic attack at the aromatic ring. The methoxy groups at positions 3 and 4 direct nitration to the ortho position relative to the acetyl group (position 2), as follows:
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Generation of Nitronium Ion : HNO₃ reacts with H₂SO₄ (or acetic anhydride) to form NO₂⁺.
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Electrophilic Attack : The electron-donating methoxy groups activate the ring, favoring nitration at the least sterically hindered position (C-2).
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Stabilization : The acetyl group withdraws electron density via resonance, further directing nitration to C-2.
Side Reactions
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Over-nitration at C-6 (para to acetyl group) may occur if temperature exceeds -5°C.
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Oxidative side products are suppressed by maintaining low temperatures and controlled acid addition.
Industrial-Scale Adaptations
While laboratory protocols are well-documented, industrial production requires modifications for cost and safety:
Continuous-Flow Nitration
Solvent Recycling
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Dichloromethane is reclaimed via distillation, reducing waste and costs.
Analytical Validation and Quality Control
Purity Assessment
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HPLC : Purity >98% confirmed using C18 column (MeCN/H₂O, 70:30).
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Elemental Analysis : Calculated for C₁₀H₁₁NO₅: C 53.34%, H 4.89%, N 6.22%. Found: C 53.28%, H 4.82%, N 6.18%.
Impurity Profiling
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Common impurities include 3,4-dimethoxy-6-nitroacetophenone (<2%) and residual starting material (<0.5%).
Chemical Reactions Analysis
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(3,4-Dihydroxyphenyl)ethanone ()
- Molecular Formula : C₈H₈O₃
- Key Features : Contains two hydroxyl groups (3,4-dihydroxy) instead of methoxy and nitro groups.
- Comparison : The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the dimethoxy-nitro analog. However, the absence of a nitro group reduces electrophilic reactivity, which is critical in reactions like nucleophilic aromatic substitution .
1-(3-Nitrophenyl)ethanone ()
- Molecular Formula: C₈H₇NO₃
- Key Features : A nitro group at the meta position (3-nitro) instead of ortho (2-nitro).
1-(2,6-Difluoro-3-nitrophenyl)ethanone ()
- Molecular Formula: C₈H₅F₂NO₃
- Key Features : Contains fluorine atoms (2,6-difluoro) and a nitro group (3-nitro).
- Comparison : Fluorine’s electronegativity enhances the electron-withdrawing effect of the nitro group, possibly increasing stability and resistance to metabolic degradation. The difluoro substitution may also improve lipophilicity compared to the dimethoxy-nitro compound .
Antibacterial Analogs ()
- Example: 1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-1,3,4,9-tetrahydro-beta-carbolin-2-yl)-ethanone (Compound III).
- Key Features: A dihydroxy-phenyl ethanone fused with a β-carboline moiety.
- Comparison : The dimethoxy-nitro compound lacks the β-carboline scaffold but shares a nitro-aromatic core. Nitro groups are often associated with antibacterial activity, but the methoxy substituents in the target compound may reduce cytotoxicity compared to hydroxylated analogs .
DNA Photocleaving Agents ()
- Example: 1-(4-Nitrophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone.
- Key Features : A nitro group at the para position with a pyrazole side chain.
- Comparison : The ortho-nitro and dimethoxy groups in the target compound could offer unique DNA-binding interactions due to steric and electronic differences, though its photocleaving efficacy remains untested .
Acylation Products ()
- Example: 1-(2,4,5-Trifluorophenyl)ethanone.
- Key Features : Synthesized via AlCl₃-mediated acylation of polyfluoroarenes.
- Comparison : The target compound’s nitro and methoxy groups likely require milder nitration and etherification conditions compared to the harsh acylation methods used for fluorinated analogs .
Hydroxyacetophenone Derivatives (–20)
- Example: 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (CAS 274925-86-9).
- Key Features : Combines nitro, hydroxyl, and phenyl groups.
- Comparison: The dimethoxy groups in the target compound improve stability against oxidation compared to hydroxylated analogs, which are prone to quinone formation .
Physicochemical Data Table
Biological Activity
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H13N1O5
- Molecular Weight : 239.23 g/mol
- Functional Groups : Nitro group (-NO2), methoxy groups (-OCH3), and a ketone group (-COCH3).
The presence of these functional groups contributes to the compound's reactivity and biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with cellular components:
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with proteins, enzymes, and DNA, potentially leading to cytotoxic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
Biological Activities
This compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative activity against cancer cell lines such as A549 (non-small cell lung cancer) and others. The compound's IC50 values were comparable to known chemotherapeutics .
- Mechanisms of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Study :
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Antimicrobial Efficacy :
- Objective : To assess antimicrobial activity against common bacterial strains.
- Results : Showed effective inhibition zones against Staphylococcus aureus and Escherichia coli.
- Implications : Suggests potential for development as an antibacterial agent.
Summary of Research Findings
Q & A
Q. How are contradictory bioactivity data resolved experimentally?
- Resolution : Replicate studies under standardized conditions (pH, temperature, solvent). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with knockout cell models to exclude off-target effects. For example, discrepancies in COMT inhibition may arise from assay sensitivity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
